molecular formula C9H11BrFNO B13043766 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

Cat. No.: B13043766
M. Wt: 248.09 g/mol
InChI Key: KHLWOHZGHOSRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chemical compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromine and fluorine atoms in 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2

InChI Key

KHLWOHZGHOSRLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CCO)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.